N-ethyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-ethyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the condensation of hydrazinopyrimidines with acetylacetone or 1,1,3,3-tetramethoxypropane . Another method involves the Buchwald-Hartwig amination of chloropyrimidines with aminopyrazoles in the presence of palladium catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The pyrimidine ring can participate in nucleophilic substitution reactions more readily than pyridine rings.
Cross-coupling reactions: These reactions are facilitated by the presence of the pyrazolyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various nucleophiles for substitution reactions. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidines, while cross-coupling reactions can yield complex heterocyclic compounds .
Scientific Research Applications
N-ethyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound has been investigated as a potential cyclin-dependent kinase 2 (CDK2) inhibitor, showing promise in the development of anticancer agents.
Coordination Chemistry: It serves as a tridentate ligand for the synthesis of transition metal coordination compounds, which are of interest for their electronic and spatial properties.
Mechanism of Action
The mechanism of action of N-ethyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine as a CDK2 inhibitor involves binding to the active site of the enzyme, thereby preventing its interaction with cyclin A or E. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,6-di(1H-pyrazol-1-yl)pyridines: These compounds are similar in structure but feature a pyridine ring instead of a pyrimidine ring.
4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidines: These compounds have a similar pyrazolyl substitution but differ in the position of the pyridinyl group.
Uniqueness
N-ethyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and spatial properties. This uniqueness makes it a valuable compound for developing new coordination complexes and potential therapeutic agents .
Properties
Molecular Formula |
C9H11N5 |
---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
N-ethyl-6-pyrazol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H11N5/c1-2-10-8-6-9(12-7-11-8)14-5-3-4-13-14/h3-7H,2H2,1H3,(H,10,11,12) |
InChI Key |
MZMLLAFNOMWVCB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=NC=N1)N2C=CC=N2 |
Origin of Product |
United States |
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